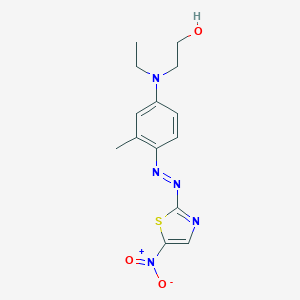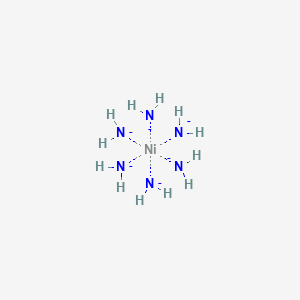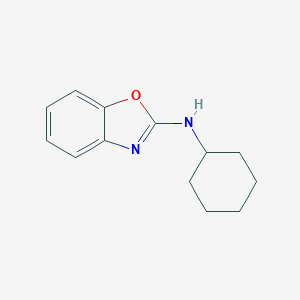
2-Benzoxazolamine, N-cyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoxazolamine, N-cyclohexyl- is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzoxazoles and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
2-Benzoxazolamine, N-cyclohexyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 2-Benzoxazolamine, N-cyclohexyl- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
2-Benzoxazolamine, N-cyclohexyl- has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to have anxiolytic and sedative effects, which can be beneficial in the treatment of anxiety and insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Benzoxazolamine, N-cyclohexyl- in lab experiments is its high purity and stability. It can be easily synthesized using standard laboratory techniques and is readily available. However, one of the limitations of using this compound is its potential toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Direcciones Futuras
There are several future directions for the research on 2-Benzoxazolamine, N-cyclohexyl-. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the study of its potential use in the treatment of other diseases such as cancer and diabetes. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion
In conclusion, 2-Benzoxazolamine, N-cyclohexyl- is a chemical compound that has gained significant attention in scientific research. It has been synthesized using various methods and has been found to possess antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases. Although it has several advantages for lab experiments, it also has limitations due to its potential toxicity. There are several future directions for the research on this compound, including the development of new synthesis methods and the study of its potential use in the treatment of other diseases.
Métodos De Síntesis
2-Benzoxazolamine, N-cyclohexyl- can be synthesized using various methods. One of the most common methods is the reaction of 2-aminophenol with cyclohexyl isocyanate. The reaction takes place in the presence of a catalyst such as triethylamine and yields the desired product in good yield and purity.
Propiedades
Número CAS |
10450-11-0 |
|---|---|
Nombre del producto |
2-Benzoxazolamine, N-cyclohexyl- |
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
N-cyclohexyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H16N2O/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h4-5,8-10H,1-3,6-7H2,(H,14,15) |
Clave InChI |
CJTKHBHLKGNYJR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2=NC3=CC=CC=C3O2 |
SMILES canónico |
C1CCC(CC1)NC2=NC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



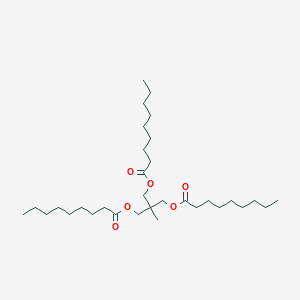
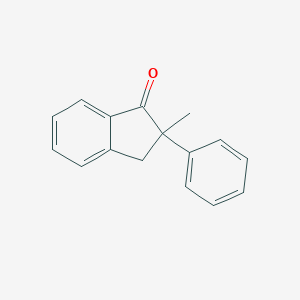
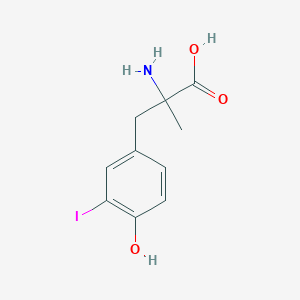

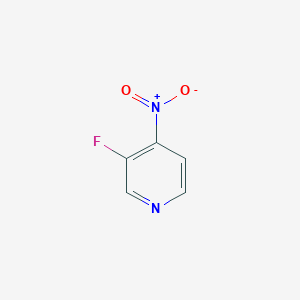
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)
